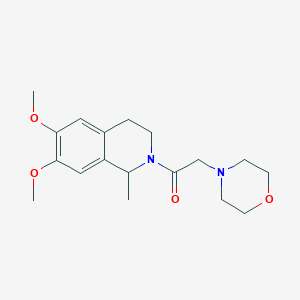![molecular formula C21H16BrClN2O4 B4138637 N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide](/img/structure/B4138637.png)
N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide
Overview
Description
N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide, also known as BNPPA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various research applications.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer growth and inflammation. N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and cell growth. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in regulating inflammation and cell survival.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide has been shown to have various biochemical and physiological effects, including inhibiting cancer cell growth, reducing inflammation, and altering gene expression. N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce the production of pro-inflammatory cytokines in animal models. It has also been shown to alter the expression of genes involved in cell growth, differentiation, and survival.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide in lab experiments is its potential as a therapeutic agent for cancer and other diseases. Another advantage is its potential use as a fluorescent probe for detecting protein-protein interactions. However, there are also limitations to using N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide in lab experiments, including its potential toxicity and the need for careful control of reaction conditions and purification steps to obtain a pure product.
Future Directions
There are several future directions for research on N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide, including further studies on its mechanism of action and potential use as a therapeutic agent for cancer and other diseases. Other future directions include the development of new synthetic methods for N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide and the exploration of its potential use as a fluorescent probe for detecting protein-protein interactions. Additionally, further studies are needed to determine the safety and toxicity of N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide in animal models and humans.
Scientific Research Applications
N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for cancer, inflammation, and other diseases. N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also been studied for its potential use as a fluorescent probe for detecting protein-protein interactions.
properties
IUPAC Name |
N-[(2-bromophenyl)-phenylmethyl]-2-(4-chloro-2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O4/c22-17-9-5-4-8-16(17)21(14-6-2-1-3-7-14)24-20(26)13-29-19-11-10-15(23)12-18(19)25(27)28/h1-12,21H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUZAHHEAOSAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)NC(=O)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-4-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4138570.png)
![2-{2-bromo-6-methoxy-4-[(methylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B4138591.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4138593.png)
![ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4138603.png)
![N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B4138612.png)
![N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4138617.png)

![4-[cyclohexyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4138625.png)

![1'-amino-1-benzyl-5'H-spiro[piperidine-4,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B4138644.png)
![2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4138652.png)
![3-chloro-4-{[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4138655.png)
![methyl 4-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4138656.png)
